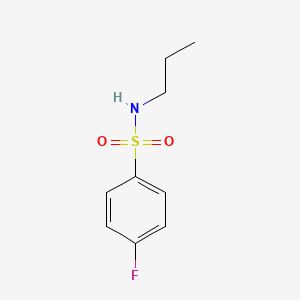

4-fluoro-N-propylbenzenesulfonamide

Overview

Description

4-Fluoro-N-propylbenzenesulfonamide is an organic compound with the molecular formula C9H12FNO2S. It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a fluorine atom at the para position and a propyl group attached to the nitrogen atom.

Mechanism of Action

Target of Action

4-Fluoro-N-propylbenzenesulfonamide is a type of sulfonamide, a class of compounds known for their antibacterial activity . The primary targets of sulfonamides are bacterial enzymes involved in the synthesis of folic acid, an essential nutrient for bacterial growth and reproduction .

Mode of Action

Sulfonamides, including this compound, act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is involved in the bacterial synthesis of folic acid . By binding to the active site of DHPS, sulfonamides prevent the normal substrate, para-aminobenzoic acid (PABA), from binding. This inhibits the production of dihydropteroate, a precursor of folic acid, thus disrupting bacterial growth and proliferation .

Biochemical Pathways

The inhibition of folic acid synthesis affects multiple biochemical pathways within the bacteria. Folic acid is a crucial cofactor for enzymes involved in the synthesis of nucleotides, which are the building blocks of DNA and RNA. By inhibiting folic acid synthesis, sulfonamides indirectly disrupt these pathways, leading to impaired DNA replication and RNA transcription, and ultimately, bacterial death .

Pharmacokinetics

Sulfonamides in general are known to have good oral bioavailability, are distributed widely in the body, and are excreted primarily in the urine The presence of the fluorine atom might influence the compound’s pharmacokinetic properties, potentially affecting its absorption, distribution, metabolism, and excretion (ADME)

Result of Action

The ultimate result of the action of this compound is the inhibition of bacterial growth and proliferation. By disrupting folic acid synthesis and thereby impairing nucleotide synthesis, the compound causes bacterial death, making it an effective antibacterial agent .

Action Environment

The efficacy and stability of this compound, like other sulfonamides, can be influenced by various environmental factors. These may include pH, temperature, and the presence of other substances that can interact with the compound. For instance, certain substances may compete with sulfonamides for plasma protein binding sites, potentially affecting the compound’s distribution within the body . Additionally, bacterial resistance can develop through mutation or acquisition of resistance genes, which can significantly impact the compound’s efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-propylbenzenesulfonamide typically involves the following steps:

Nitration of Benzene: Benzene is nitrated to form nitrobenzene.

Reduction of Nitrobenzene: Nitrobenzene is reduced to aniline.

Sulfonation: Aniline is sulfonated to form benzenesulfonamide.

Fluorination: Benzenesulfonamide is fluorinated at the para position using a fluorinating agent such as N-fluorobenzenesulfonimide.

N-Propylation: The final step involves the N-propylation of 4-fluorobenzenesulfonamide using propylamine under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, choice of solvents, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-propylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted benzenesulfonamides.

Scientific Research Applications

Antinociceptive and Antiallodynic Effects

Recent studies have highlighted the analgesic properties of 4-fluoro-N-propylbenzenesulfonamide, particularly in models of diabetic neuropathic pain. In a murine model, the compound demonstrated significant reversal of diabetes-induced hyperalgesia and allodynia at doses of 20 and 40 mg/kg. The compound's effects were evaluated through behavioral tests, showing increased paw withdrawal thresholds and tail-flick latencies, indicating its potential as a pain management agent .

Antitumor Activity

The compound has been explored for its potential in cancer treatment. It serves as an intermediate for synthesizing various anticancer agents. For example, it is involved in the synthesis of bis(dithiocarbamato)-platinum(II) complexes, which have shown promise as anti-tumor drugs. Additionally, derivatives synthesized from this compound have been evaluated for their inhibitory activity against specific kinases involved in cancer progression .

Synthetic Routes

The synthesis of this compound typically involves nucleophilic substitution reactions where the sulfonamide group can be functionalized to yield various derivatives with enhanced biological activities. These reactions can be tailored to produce compounds with specific pharmacological profiles .

Chemical Characteristics

This compound features a sulfonamide functional group that enhances its solubility and reactivity, making it a versatile building block in organic synthesis. The presence of the fluorine atom contributes to its biological activity by influencing the electronic properties of the molecule.

Pain Management Studies

In a controlled study, this compound was tested for its effects on neuropathic pain models induced by streptozotocin in mice. The results indicated a dose-dependent reduction in pain sensitivity, showcasing its potential as an analgesic agent .

Anticancer Research

Another study focused on the design and synthesis of novel derivatives based on this compound aimed at targeting specific cancer cell lines. These derivatives were evaluated for their cytotoxicity and ability to inhibit tumor growth in vitro, providing insights into their mechanism of action against cancer cells .

Summary Table of Applications

Comparison with Similar Compounds

Similar Compounds

N-Fluorobenzenesulfonimide: Used as a fluorinating agent.

4-Fluorobenzenesulfonamide: Lacks the propyl group.

N-Propylbenzenesulfonamide: Lacks the fluorine atom.

Uniqueness

4-Fluoro-N-propylbenzenesulfonamide is unique due to the presence of both the fluorine atom and the propyl group. This combination imparts distinct chemical and biological properties, such as enhanced lipophilicity and improved binding affinity, making it a versatile compound in various applications .

Biological Activity

4-Fluoro-N-propylbenzenesulfonamide is a sulfonamide compound characterized by a fluorine atom at the para position of the benzene ring and a propyl group attached to the nitrogen atom of the sulfonamide functional group. This compound has garnered attention in medicinal chemistry due to its potential applications in treating cancer and inflammatory diseases. This article explores its biological activity, mechanisms, and relevant research findings.

- Molecular Formula : CHFNOS

- Molecular Weight : Approximately 233.29 g/mol

- Structure : The presence of the fluorine atom and the propyl group significantly influences its chemical reactivity and biological interactions.

This compound interacts with various molecular targets, primarily through:

- Enzyme Inhibition : The sulfonamide group can inhibit key enzymes involved in inflammatory pathways, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .

- Cell Membrane Interaction : It may alter cellular membrane properties, affecting the uptake and efficacy of other therapeutic agents .

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies using LPS-induced RAW 264.7 macrophages demonstrated its ability to inhibit nitric oxide (NO) production and prostaglandin E (PGE) synthesis:

| Compound | NO Inhibition (%) | PGE Inhibition (%) | IC (µM) |

|---|---|---|---|

| This compound | 68.66% | 75% | 7.90 |

| Control (NS398) | - | - | - |

The compound showed an IC value of 7.90 µM for NO inhibition, indicating potent anti-inflammatory activity without significant cytotoxic effects .

Anticancer Activity

In addition to its anti-inflammatory properties, this compound has been studied for its anticancer potential. It has demonstrated antiproliferative effects against various cancer cell lines:

| Cell Line | IC (µM) |

|---|---|

| A498 (Renal Cancer) | 0.33 |

| MCF-7 (Breast Cancer) | 0.45 |

| HeLa (Cervical Cancer) | 0.50 |

These findings suggest that the compound could serve as a scaffold for developing new anticancer therapies .

Case Studies

- Study on Inflammatory Mediators : A study assessed several derivatives of benzenesulfonamides, including this compound, for their ability to inhibit NO and PGE. The results showed that this compound effectively reduced inflammatory mediators at low concentrations while maintaining high cell viability .

- Anticancer Evaluation : In another investigation focusing on various cancer cell lines, this compound exhibited significant growth inhibition, particularly in renal cancer cells, suggesting its potential as an anticancer agent .

Properties

IUPAC Name |

4-fluoro-N-propylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO2S/c1-2-7-11-14(12,13)9-5-3-8(10)4-6-9/h3-6,11H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTBBWACEQXVMRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20368795 | |

| Record name | 4-fluoro-N-propylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433-05-6 | |

| Record name | 4-fluoro-N-propylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.